molecular formula C24H40IP B3029586 Di(1-adamantyl)-n-butylphosphine hydriodide CAS No. 714951-87-8

Di(1-adamantyl)-n-butylphosphine hydriodide

Cat. No.: B3029586
CAS No.: 714951-87-8
M. Wt: 486.5
InChI Key: IBXHWLZKSOGUFS-UHFFFAOYSA-N
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Description

Di(1-adamantyl)-n-butylphosphine hydriodide is a compound that features a unique adamantane structure. Adamantane is a tricyclic hydrocarbon with a diamond-like lattice, known for its stability and rigidity. The incorporation of adamantane into chemical compounds often enhances their stability and lipophilicity, making them valuable in various applications, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(1-adamantyl)-n-butylphosphine hydriodide typically involves the functionalization of adamantane derivatives. One common method is the reaction of 1-adamantyl bromide with n-butylphosphine under specific conditions to form the desired phosphine compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of adamantane derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Di(1-adamantyl)-n-butylphosphine hydriodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

    Substitution: The adamantyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphine.

    Substitution: Various substituted adamantyl derivatives.

Scientific Research Applications

Di(1-adamantyl)-n-butylphosphine hydriodide has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in Suzuki coupling reactions.

    Biology: Investigated for its potential as a stabilizing agent in protein crystallization.

    Medicine: Explored for its antiviral and anti-cancer properties due to the stability and lipophilicity imparted by the adamantyl groups.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Di(1-adamantyl)-n-butylphosphine hydriodide involves its interaction with molecular targets through its phosphine group. The adamantyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. The phosphine group can coordinate with transition metals, facilitating various catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

  • Di(1-adamantyl)phosphine oxide
  • Di(1-adamantyl)phosphinous acid
  • 1-Adamantyl bromide

Uniqueness

Di(1-adamantyl)-n-butylphosphine hydriodide is unique due to the presence of both adamantyl and n-butyl groups, which provide a balance of steric hindrance and flexibility. This combination enhances its utility in catalytic applications and its stability in various chemical environments.

Properties

IUPAC Name

bis(1-adamantyl)-butylphosphane;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39P.HI/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;/h17-22H,2-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXHWLZKSOGUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40IP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735470
Record name Butyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714951-87-8
Record name Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714951-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1)
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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